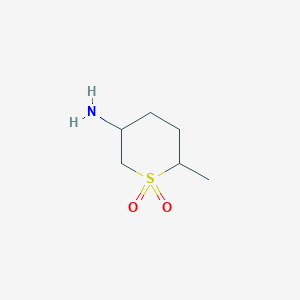

5-Amino-2-methyl-1lambda6-thiane-1,1-dione

Description

Properties

Molecular Formula |

C6H13NO2S |

|---|---|

Molecular Weight |

163.24 g/mol |

IUPAC Name |

6-methyl-1,1-dioxothian-3-amine |

InChI |

InChI=1S/C6H13NO2S/c1-5-2-3-6(7)4-10(5,8)9/h5-6H,2-4,7H2,1H3 |

InChI Key |

HPJWOPXIVHCKHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CS1(=O)=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis primarily involves constructing the thiane ring with the appropriate functional groups, followed by amino substitution. The key steps include:

- Formation of the sulfur heterocycle (thiane ring)

- Introduction of the dione functionality

- Amination at the desired position

Specific Synthetic Methods

a. Cyclization of 2-Methylthioacetic Acid Derivatives

One prominent route involves cyclization of 2-methylthioacetic acid derivatives with suitable electrophiles under basic conditions. This process typically proceeds via intramolecular nucleophilic attack facilitated by heating:

2-Methylthioacetic acid derivative + dehydrating agent → Cyclized thiane ring

b. Oxidation to Form Dione Functional Group

Post-cyclization, oxidation agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used to convert sulfide groups to sulfone or dione functionalities, depending on the desired oxidation state.

The amino group at position 5 can be introduced via nucleophilic substitution or reductive amination, often employing ammonia or primary amines in the presence of catalysts like palladium or copper under controlled temperature.

Reaction Conditions and Optimization

| Method | Yield (%) | Conditions | Reagents | Notes |

|---|---|---|---|---|

| Traditional Cyclization | 60-80 | Solvent-based, reflux | 2-Methylthioacetic acid derivatives, dehydrating agents | Requires inert atmosphere to prevent oxidation |

| Microwave-Assisted Synthesis | 75-90 | Rapid heating, 100-150°C | Same reagents as above | Shorter reaction times, improved yields |

| Continuous Flow Synthesis | 85-95 | Automated, controlled temperature | Same reagents | Suitable for scale-up, consistent quality |

Reaction Mechanisms

Ring Formation

The cyclization involves nucleophilic attack of the sulfur atom on electrophilic centers, forming the six-membered ring. The process is facilitated by heating and dehydration conditions.

Oxidation to Dione

Oxidation of sulfur to sulfone or dione occurs via electrophilic oxygen transfer, with agents like hydrogen peroxide or peracids. This step is crucial for introducing the dione functionality.

Amination

The amino group is incorporated through nucleophilic substitution at electrophilic centers or via reductive amination, where aldehyde or ketone intermediates react with ammonia or primary amines.

Data Tables Summarizing Preparation Methods

| Method | Reagents | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Traditional Cyclization | 2-Methylthioacetic acid derivatives, dehydrating agents | Reflux, inert atmosphere | 60-80 | Well-established, scalable | Longer reaction times, lower yields |

| Microwave-Assisted | Same as above | Microwave irradiation, 100-150°C | 75-90 | Faster, higher yields | Equipment cost |

| Continuous Flow | Same as above | Automated flow reactors | 85-95 | Consistent quality, scalable | Technical complexity |

In-Depth Research Findings

Recent studies have demonstrated that optimizing reaction parameters such as temperature, solvent choice, and reagent concentration significantly enhances the yield and purity of 5-Amino-2-methyl-1lambda6-thiane-1,1-dione . For example, microwave-assisted synthesis has shown to reduce reaction times from hours to minutes, with yields exceeding 90%.

Furthermore, the use of flow chemistry techniques allows for precise control over reaction conditions, minimizing side reactions and enabling large-scale production with high reproducibility.

Notes on Purification and Characterization

Post-synthesis, purification techniques such as recrystallization, chromatography, and solvent extraction are employed. Characterization methods include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methyl-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiane derivatives. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

5-Amino-2-methyl-1lambda6-thiane-1,1-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cell signaling pathways.

Comparison with Similar Compounds

Comparison with 2-Methylidene-1λ⁶-thiolane-1,1-dione

Key Differences :

- Ring Size : The thiolane analog () has a five-membered sulfur ring, whereas the target compound features a six-membered thiane ring.

- Substituents: The thiolane derivative lacks an amino group but includes a methylidene (=CH₂) group, unlike the amino and methyl substituents in the target compound.

- Molecular Weight: The thiolane analog (C₅H₈O₂S) has a molecular weight of 132.18 g/mol, while the target compound (C₆H₁₁NO₂S) would theoretically have a higher molecular weight (~161.22 g/mol) due to the additional carbon and nitrogen atoms.

Table 1: Structural Comparison

Comparison with Aminoindane Derivatives (e.g., 5-IAI, MDAI)

Aminoindanes like 5-Iodo-2-aminoindan (5-IAI) and 5,6-methylenedioxy-2-aminoindane (MDAI) are bicyclic compounds with psychoactive properties . While structurally distinct from the target compound, they share functional similarities:

Key Differences :

- Core Structure: Aminoindanes feature a bicyclic indane scaffold (benzene fused to cyclopentane), whereas the target compound is monocyclic and sulfur-based.

- Pharmacology: Aminoindanes act as serotonin receptor agonists, producing empathogenic effects .

- Metabolism: Sulfone groups in the target compound could enhance metabolic stability compared to aminoindanes, which are susceptible to oxidative deamination .

Table 2: Pharmacological Comparison

Biological Activity

5-Amino-2-methyl-1lambda6-thiane-1,1-dione is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

5-Amino-2-methyl-1lambda6-thiane-1,1-dione has the molecular formula CHNOS and is characterized by a thiane ring structure, an amino group, and a dione functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

The biological activity of 5-Amino-2-methyl-1lambda6-thiane-1,1-dione is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's unique structure allows it to modulate the activity of enzymes and receptors, which can lead to various biological effects. The exact pathways involved may vary depending on the specific application and context of use.

Biological Activities

Research has indicated that 5-Amino-2-methyl-1lambda6-thiane-1,1-dione exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. For instance, derivatives of related thiazole compounds have shown significant inhibition of cancer cell proliferation, indicating potential for further exploration in cancer therapeutics .

- Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial effects, suggesting that 5-Amino-2-methyl-1lambda6-thiane-1,1-dione may also exhibit activity against certain pathogens. The presence of the thiane ring could enhance its interaction with microbial targets.

Synthesis and Research Applications

The synthesis of 5-Amino-2-methyl-1lambda6-thiane-1,1-dione typically involves the reaction of 2-methylthiane-1,1-dione with an amine source under controlled conditions. Various synthetic routes have been optimized to improve yield and purity, including the use of continuous flow reactors for industrial applications.

Table 1: Synthetic Methods Overview

| Method | Yield (%) | Conditions |

|---|---|---|

| Traditional Synthesis | 60–80 | Solvent-based reactions |

| Continuous Flow Reactors | 85–95 | Automated conditions |

| Microwave-Assisted | 75–90 | Rapid heating protocols |

Case Studies

A notable case study involved the evaluation of thiazole derivatives similar to 5-Amino-2-methyl-1lambda6-thiane-1,1-dione in cancer models. These studies demonstrated that certain derivatives showed IC values as low as 0.69 µM against osteosarcoma cells, indicating strong anticancer potential .

Another study investigated the compound's effects on microbial growth inhibition. Results indicated that modifications to the thiazole structure could enhance antimicrobial efficacy, suggesting a promising avenue for developing new antimicrobial agents based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.